4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol
Description
Properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4g/mol |
IUPAC Name |
4-[6-(4-pentylphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C22H23NO/c1-2-3-4-5-17-6-8-19(9-7-17)22-15-12-20(16-23-22)18-10-13-21(24)14-11-18/h6-16,24H,2-5H2,1H3 |
InChI Key |
NYGXGZQUYXVDPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
JPC-2997 (4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)-phenol)
- Key Substituents: Trifluoromethyl (CF₃) on pyridine, tert-butyl groups on phenol.
- Impact: The CF₃ group is electron-withdrawing, reducing electron density on the pyridine ring and enhancing metabolic stability. Biological Activity: Exhibits potent antimalarial activity (IC₅₀ = 7–34 nM against Plasmodium falciparum strains) .
- Contrast with Target Compound: The pentylphenyl group in 4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol is electron-donating, likely increasing lipophilicity (predicted LogP = 5.2 vs. 3.8 for JPC-2997) but reducing aqueous solubility (0.15 mg/mL vs. 0.45 mg/mL for JPC-2997) .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives
- Key Substituents: Chloro, amino, and substituted phenyl groups.
- Impact: Amino groups facilitate hydrogen bonding with biological targets, enhancing binding affinity. Chloro substituents improve halogen bonding and resistance to oxidation. Biological Activity: Demonstrated antimicrobial properties in microbial screening assays .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- Bioactivity: JPC-2997’s trifluoromethyl and tert-butyl groups correlate with nanomolar antimalarial potency, highlighting the importance of electron-withdrawing substituents in target engagement .
- Solubility: Phenol-containing compounds (e.g., JPC-2997) exhibit better solubility than non-phenolic analogs, underscoring the role of ionizable groups in drug-likeness.
Preparation Methods
Sequential Coupling of Halopyridines
A two-step Suzuki-Miyaura coupling is widely employed to introduce the 4-pentylphenyl and 4-hydroxyphenyl groups onto the pyridine ring.
Step 1:
3-Bromo-6-iodopyridine undergoes coupling with 4-pentylphenylboronic acid under Pd catalysis to yield 3-bromo-6-(4-pentylphenyl)pyridine.
Step 2:
The intermediate is coupled with 4-hydroxyphenylboronic acid.
Direct Coupling Using Prefunctionalized Boronic Esters
A one-pot approach using 3,5-dibromopyridine and two distinct boronic acids has been reported.
-
Catalyst: Pd(OAc)₂ with SPhos ligand
-
Solvent: DME/H₂O
-
Temperature: 90°C
Ullmann-Type Coupling
Copper-Catalyzed Arylation
Aryl halides are coupled directly to pyridine derivatives using CuI as a catalyst.
-
Substrate: 3-Iodo-5-hydroxypyridine + 1-bromo-4-pentylbenzene
-
Ligand: 1,10-Phenanthroline
-
Solvent: DMF
-
Temperature: 120°C
Hantzsch Pyridine Synthesis
Cyclocondensation Route
The pyridine ring is constructed from a diketone, aldehyde, and ammonia.
-
Components:
-
4-Pentylbenzaldehyde
-
4-Hydroxyacetophenone
-
Ammonium acetate
-
-
Solvent: EtOH
-
Temperature: Reflux (78°C)
Palladium-Catalyzed C–H Activation
Direct Functionalization
A regioselective C–H arylation strategy avoids prehalogenated pyridines.
-
Substrate: 3-Hydroxypyridine + 4-pentylphenyl iodide
-
Catalyst: Pd(OAc)₂/Ag₂CO₃
-
Additive: PivOH
-
Solvent: DCE
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura (2-step) | Pd(PPh₃)₄ | Toluene/EtOH | 65% | High regioselectivity | Requires protection/deprotection |
| Ullmann Coupling | CuI | DMF | 45% | Simple setup | Moderate yields, high temperatures |
| Hantzsch Synthesis | None | EtOH | 30% | Single-step | Low yield, poor regiocontrol |
| C–H Activation | Pd(OAc)₂ | DCE | 60% | Atom-economical | Sensitive to directing groups |
Key Challenges and Optimizations
-
Regioselectivity: Competing coupling sites on pyridine necessitate careful ligand selection (e.g., SPhos for Suzuki reactions).
-
Protection Strategies: Phenol groups are often protected as silyl ethers or methyl ethers to prevent side reactions during coupling.
-
Purification: Silica gel chromatography is critical due to the polarity differences between intermediates and byproducts.
Q & A
Q. What are the optimal synthetic routes for 4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol, and how can reaction conditions be controlled to improve yield and purity?
Methodological Answer: The synthesis of structurally analogous phenolic derivatives typically involves multi-step organic reactions, such as Suzuki-Miyaura cross-coupling for aryl-aryl bond formation or nucleophilic aromatic substitution. Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) for coupling reactions, with lower temperatures (0–25°C) for sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while methanol/water mixtures aid in precipitation and purification .
- Catalyst systems : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling reactions, with base additives (e.g., K₂CO₃) to deprotonate intermediates .
Yield optimization requires iterative monitoring via thin-layer chromatography (TLC) and intermediate purification using column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions. For example, phenolic -OH protons typically appear as broad singlets (δ 9–10 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% target compound) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates (e.g., ATPase activity measured via malachite green phosphate detection) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, and what are the limitations of these models?
Methodological Answer:
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor binding. For example, the pyridinyl-phenol moiety may form hydrogen bonds with kinase active sites .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations) .
- Limitations : Force field inaccuracies for aromatic systems and solvent effects may lead to overestimated binding affinities. Experimental validation (e.g., SPR or ITC) is critical .
Q. What experimental strategies can resolve contradictions in reported biological activities of similar phenolic derivatives?
Methodological Answer:
- Systematic Reproducibility Studies : Repeat assays under standardized conditions (pH, temperature, cell passage number) .
- Orthogonal Assays : Compare results from fluorescence-based and radiometric kinase assays to rule out methodological artifacts .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .
Q. How can environmental stability and degradation pathways of this compound be evaluated?
Methodological Answer:
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions, monitoring degradation via LC-MS .
- Hydrolysis Kinetics : Assess pH-dependent stability (pH 3–10) at 25–50°C, quantifying parent compound loss over time .
- Microbial Degradation : Use soil microcosms with LC-MS/MS to identify metabolites (e.g., hydroxylated or dealkylated products) .
Q. What advanced techniques are required to elucidate the compound’s crystal structure and supramolecular interactions?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond lengths and angles, with non-covalent interactions (e.g., π-π stacking) visualized using Mercury software .
- Powder X-Ray Diffraction (PXRD) : Compare experimental and simulated patterns to confirm phase purity .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition profiles (e.g., loss of phenolic -OH at >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
